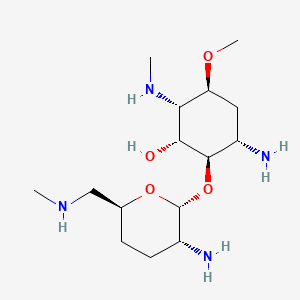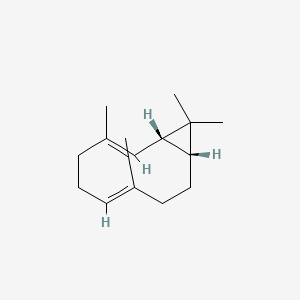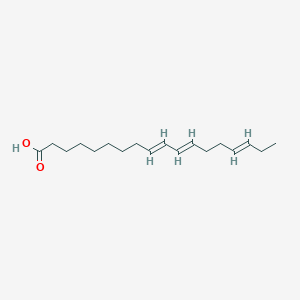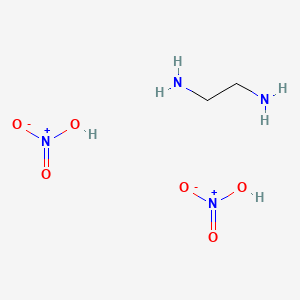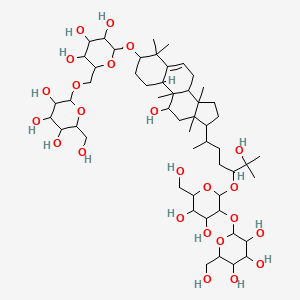
罗汉果甜苷IV
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mogroside IV is a natural sweetener extracted from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to the family of cucurbitane-type triterpene glycosides and is known for its intense sweetness, which is approximately 250 times sweeter than sucrose. Mogroside IV has gained attention not only for its sweetening properties but also for its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects .
科学研究应用
Mogroside IV has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of triterpene glycosides.
作用机制
Target of Action
Mogroside IV, a metabolite isolated from traditional Chinese medicine, primarily targets the PI3K/AKT signaling pathway . This pathway plays a crucial role in regulating glucose metabolism and is essential for hypoglycemia and the prevention of type 2 diabetes mellitus . Mogroside IV also targets the JAK-STAT1 pathway , which is involved in inflammation and immune response .
Mode of Action
Mogroside IV interacts with its targets by activating the PI3K signaling pathway, which plays a role in the regulation of glucose metabolism . It also ameliorates pulmonary inflammation by inhibiting the JAK-STAT1 pathway .
Biochemical Pathways
Mogroside IV affects the PI3K/AKT signaling pathway, which is tightly intertwined with the insulin resistance pathway . By regulating this pathway and its associated targets, Mogroside IV can ameliorate insulin resistance and prevent type 2 diabetes mellitus . Furthermore, it exerts an anti-inflammatory effect in the lung via the NF-κB and JAK-STAT pathways .
Pharmacokinetics
A study on mogrol, the aglycone of mogrosides, showed that it has a low oral bioavailability of 103% and an elimination half-life value of 241 hours . More research is needed to fully understand the ADME properties of Mogroside IV.
Result of Action
Mogroside IV has been shown to reverse insulin resistance in IR-HepG2 cells and reduce the production of TNF-α, a pro-inflammatory cytokine . It also reduces the phosphorylated level of JAK1 and Stat1, key regulatory molecules in the JAK-STAT1 pathway .
生化分析
Biochemical Properties
Mogroside IV plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosidic bonds in glucosides . This interaction leads to the production of mogroside IV from its precursor compounds. Additionally, mogroside IV exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress . This compound also interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Cellular Effects
Mogroside IV influences various cellular processes and functions. It has been shown to enhance cellular immunity by promoting phagocytosis and T lymphocyte proliferation . Mogroside IV also affects cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, mogroside IV can reduce cell apoptosis and promote cell survival . Furthermore, mogroside IV has been found to influence gene expression related to antioxidant and anti-inflammatory responses .
Molecular Mechanism
At the molecular level, mogroside IV exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, mogroside IV inhibits the activity of enzymes involved in ROS production, thereby reducing oxidative stress . It also activates signaling pathways that promote the expression of antioxidant genes and inhibit pro-inflammatory gene expression . These molecular interactions contribute to the overall protective effects of mogroside IV against cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mogroside IV have been observed to change over time. Studies have shown that mogroside IV is relatively stable under various conditions, maintaining its antioxidant and anti-inflammatory properties over extended periods . Prolonged exposure to certain environmental factors, such as high temperatures and light, can lead to the degradation of mogroside IV, reducing its efficacy . Long-term studies have also indicated that mogroside IV can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of mogroside IV vary with different dosages in animal models. At low to moderate doses, mogroside IV has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation . At high doses, mogroside IV may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the effects .
Metabolic Pathways
Mogroside IV is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthesis of mogroside IV involves the conversion of squalene to di-glucosylated, tetra-hydroxycucurbitadienols, followed by the addition of branched glucosyl groups during fruit maturation . Enzymes such as β-glucosidase play a crucial role in this process . Mogroside IV also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, mogroside IV is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Mogroside IV can accumulate in certain tissues, particularly those involved in oxidative stress and inflammation, where it exerts its protective effects . The distribution of mogroside IV within the body is influenced by factors such as dosage, route of administration, and the presence of other biomolecules .
Subcellular Localization
Mogroside IV exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . The targeting of mogroside IV to these compartments is facilitated by specific signals and post-translational modifications that direct its localization . This subcellular localization is essential for the effective modulation of cellular processes by mogroside IV.
准备方法
Synthetic Routes and Reaction Conditions
Mogroside IV can be synthesized through biotransformation processes involving enzymatic reactions. One common method involves the use of immobilized β-glucosidase to convert mogroside V into mogroside IV. The optimal conditions for this reaction include a glutaraldehyde concentration of 1.5%, a carrier activation time of 1 hour, and a binding enzyme time of 12 hours. The reaction is typically carried out at 60°C and pH 5 .
Industrial Production Methods
Industrial production of mogroside IV often involves the extraction of mogrosides from Siraitia grosvenorii fruit followed by enzymatic conversion. The fruit extract is processed in a continuous bioreactor system with immobilized enzymes to achieve high yields of mogroside IV. This method is environmentally friendly and efficient, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Mogroside IV undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. The hydrolysis of mogroside IV can produce mogrol and glucose units. Glycosylation reactions can further modify the structure of mogroside IV by adding additional sugar moieties .
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or enzymatic conditions.
Glycosylation: Enzymes such as glycosyltransferases are used to catalyze the addition of sugar units.
Oxidation: Mild oxidizing agents can be used to introduce oxygen-containing functional groups.
Major Products Formed
The major products formed from the reactions of mogroside IV include mogrol, glucose, and various glycosylated derivatives. These products can have different biological activities and sweetness levels .
相似化合物的比较
Similar Compounds
Mogroside V: Another sweet compound from Siraitia grosvenorii, known for its higher sweetness intensity compared to mogroside IV.
Siamenoside I: A glycosylated derivative of mogroside IV with similar sweetening properties.
Mogroside IIIE: A hydrolysis product of mogroside V, also possessing sweetening and bioactive properties
Uniqueness
Mogroside IV is unique due to its balanced sweetness and bioactive properties. While mogroside V is sweeter, mogroside IV offers a combination of moderate sweetness and health benefits, making it a versatile compound for various applications .
属性
IUPAC Name |
2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAFPPCKSYACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What types of cancer has Mogroside IVe shown potential against in preclinical studies?
A1: In vitro and in vivo studies suggest that Mogroside IVe exhibits antiproliferative activity against colorectal cancer and throat cancer. [, ] These studies employed human colorectal cancer HT29 cells and throat cancer Hep-2 cells. []
Q2: What is the proposed mechanism of action for Mogroside IVe's anti-cancer effects?
A2: Research indicates that Mogroside IVe's anti-cancer effects might stem from its ability to upregulate the tumor suppressor protein p53. Additionally, it appears to downregulate matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2, which are involved in tumor progression. [, ]
Q3: How does the sweetness of Mogroside IV compare to other cucurbitane glycosides found in Siraitia grosvenorii?
A3: While considered a sweet component of Siraitia grosvenorii, Mogroside IV exhibits a less intense sweetness compared to other cucurbitane glycosides such as Siamenoside I, which is reported as 563 times sweeter than sucrose. []
Q4: How does the content of Mogroside IV change during the maturation of Siraitia grosvenorii fruit?
A4: Studies show that Mogroside IV content is relatively low throughout the fruit's development. Mogroside IIe dominates early stages, converting to Mogroside III and eventually to Mogroside V, which becomes the predominant compound in mature fruits. []
Q5: Has Mogroside IVe demonstrated any inhibitory effects on enzymes related to carbohydrate metabolism?
A5: Research suggests that Mogroside IV, along with other mogrosides like Siamenoside I and Mogroside V, can inhibit rat intestinal maltase activity. This inhibition may contribute to the suppression of blood glucose level increases after maltose ingestion. []
Q6: What analytical techniques are commonly employed to identify and quantify Mogroside IV in Siraitia grosvenorii extracts?
A6: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) are frequently used for analyzing Mogroside IV and other mogrosides in Siraitia grosvenorii extracts. [, , , , ]
Q7: Can you describe a specific HPLC method for analyzing Mogroside IV?
A7: One study utilized a ZORBAX SB-C18 column with a water-acetonitrile mobile phase for separating Mogroside IV from other mogrosides. Detection was performed at 203 nm using a UV detector. []
Q8: Are there any methods to selectively remove agrochemicals from Siraitia grosvenorii extracts while preserving Mogroside IV?
A8: Yes, research suggests that treating Siraitia grosvenorii extracts with specific types of activated carbon can effectively remove agrochemicals while maintaining a high yield of Mogroside IV, alongside other mogrosides like Mogroside V and Siamenoside I. []
Q9: Have any studies investigated the impact of different drying methods on Mogroside IV content in Siraitia grosvenorii fruits?
A9: Research indicates that vacuum drying methods can preserve a higher content of Mogroside IV and other mogrol glycosides compared to traditional drying methods. This suggests that the drying method employed during processing can significantly affect the final product's composition. []
Q10: Has Mogroside IV demonstrated any potential for use in skincare and cosmetics?
A10: While further research is needed, some studies suggest that Mogroside IV, along with other triterpene compounds found in Siraitia grosvenorii extracts, might possess anti-wrinkle properties and could be beneficial in skincare products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


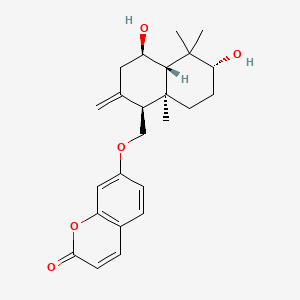
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)
![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)

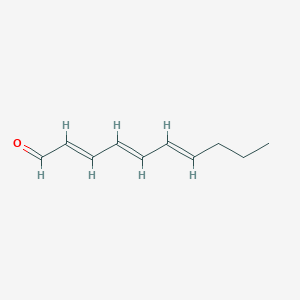
![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)

